3-CYCLOPENTYL-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)PROPANAMIDE
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Overview
Description
3-CYCLOPENTYL-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)PROPANAMIDE is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinal compounds .
Preparation Methods
The synthesis of 3-CYCLOPENTYL-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)PROPANAMIDE typically involves multi-step processes. One common method includes the reaction of cyclopentylamine with thioamide and acryloyl chloride, followed by the reaction with propanoic acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-CYCLOPENTYL-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-CYCLOPENTYL-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical products, including dyes and biocides.
Mechanism of Action
The mechanism of action of 3-CYCLOPENTYL-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets. For instance, it may activate certain enzymes or receptors by binding to them, causing conformational changes that lead to downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
3-CYCLOPENTYL-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)PROPANAMIDE can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug. What sets this compound apart is its unique cyclopentyl and propanamide groups, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-9-8-16-12(13-9)14-11(15)7-6-10-4-2-3-5-10/h8,10H,2-7H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQYFCAJGAQLKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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